molecular formula C18H15N5O2S B3466594 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B3466594
M. Wt: 365.4 g/mol
InChI Key: WGOARVWJKVGGBO-UHFFFAOYSA-N
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Description

The compound “4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings, including an imidazo[1,2-a]pyridine ring and a thiazole ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Thiazoles can also be synthesized through a variety of methods, including condensation of thioamides and α-haloketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine and thiazole rings, along with the nitrophenyl group. The presence of nitrogen, sulfur, and oxygen atoms in these rings and groups would likely result in a complex pattern of hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines and thiazoles can undergo a variety of chemical reactions. For instance, imidazo[1,2-a]pyridines can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive. The heterocyclic rings could also influence the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many drugs that contain imidazo[1,2-a]pyridine or thiazole rings act by interacting with enzymes or receptors in the body .

Properties

IUPAC Name

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-6-7-22-16(8-11)19-12(2)17(22)15-10-26-18(21-15)20-13-4-3-5-14(9-13)23(24)25/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOARVWJKVGGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

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